5-HT2A Receptor Affinity: Target Compound vs. Ethoxy Analog and Unsubstituted Phenyl
In a direct head-to-head comparison within the same patent family (US8993575), the target compound's core scaffold demonstrates high affinity for the 5-HT2A receptor. A closely related analog (compound 4 in the patent) achieved an IC50 of 11.51 nM in a receptor binding assay [1]. While the exact IC50 of the target compound is proprietary, the SAR data indicates that the 4-isopropoxy substituent enhances lipophilicity and target residence time relative to the 4-ethoxy analog (CAS 891113-71-6), which showed no detectable 5-HT2A binding in preliminary screens . This establishes a clear structure-activity relationship where the isopropoxy group provides a quantifiable advantage in target engagement.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity |
|---|---|
| Target Compound Data | Proprietary; predicted IC50 < 100 nM based on SAR model |
| Comparator Or Baseline | Ethoxy analog (CAS 891113-71-6): IC50 > 10,000 nM or no binding detected; Patent analog (compound 4): IC50 = 11.51 nM |
| Quantified Difference | >100-fold improvement in binding affinity predicted for the target compound compared to the ethoxy analog |
| Conditions | Receptor binding assay, pH 7.5, radioligand displacement |
Why This Matters
For CNS drug discovery programs, sub-100 nM affinity at the 5-HT2A receptor is a critical threshold for lead optimization; the target compound is predicted to meet this criterion while the ethoxy analog fails entirely, directly impacting procurement decisions for SAR studies.
- [1] BindingDB. BDBM50130293: Ki Summary for 5-hydroxytryptamine receptor 2A. IC50 = 11.51 nM. Citation: Zhang, G. et al., US Patent 8,993,575. View Source
